An In-depth Technical Guide to the Physical Properties of 1-(2-Bromophenyl)cyclopropanecarbonitrile
An In-depth Technical Guide to the Physical Properties of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Foreword: The Analytical Imperative in Pharmaceutical Development
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is one of meticulous characterization. The physical properties of an active pharmaceutical ingredient (API) or its intermediates are not mere data points; they are the fundamental parameters that dictate its behavior, from synthesis and purification to formulation and bioavailability. 1-(2-Bromophenyl)cyclopropanecarbonitrile, a versatile building block in medicinal chemistry, exemplifies the need for this rigorous physical analysis.[1] Its unique structure, incorporating a cyclopropane ring, a nitrile group, and a functionalizable bromophenyl moiety, presents both opportunities and challenges in synthetic chemistry.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core physical properties, the experimental methodologies for their determination, and the scientific rationale underpinning these evaluations.
Compound Identification and Molecular Characteristics
A precise understanding of a compound begins with its unambiguous identification. The structural and molecular details are the foundation upon which all other physical data are built.
| Identifier | Value | Source(s) |
| Chemical Name | 1-(2-Bromophenyl)cyclopropanecarbonitrile | - |
| CAS Number | 124276-75-1 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Canonical SMILES | C1CC1(C#N)C2=CC=CC=C2Br | - |
| InChI Key | VHNBUFCWKWBTIZ-UHFFFAOYSA-N |
Physicochemical Properties: A Quantitative Overview
The macroscopic properties of a compound are a direct reflection of its microscopic molecular structure and intermolecular forces. This section summarizes the known and predicted physicochemical data for 1-(2-Bromophenyl)cyclopropanecarbonitrile and its isomers.
| Property | Value | Comments & Source(s) |
| Appearance | White to off-white solid | As a purified substance at standard temperature and pressure.[1] |
| Melting Point | Data not available | The melting point for the isomeric compound 1-(4-bromophenyl)cyclopropanecarbonitrile is reported as 82-84°C. This value serves as a useful, albeit indirect, reference.[3] |
| Boiling Point | Predicted: ~321-334 °C | Experimental data is not readily available. Predictions for the meta and para isomers are 334.3±35.0 °C and 321.4±35.0 °C, respectively.[4] |
| Density | Predicted: ~1.53 g/cm³ | Based on predictions for the meta and para isomers. |
| Solubility | Data not available | Based on its structure (a nonpolar aromatic ring and a polar nitrile group), it is predicted to be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Storage | 2-8°C, Sealed in dry conditions | Recommended for maintaining long-term stability and preventing degradation.[1] |
Spectroscopic Profile: Elucidating the Molecular Architecture
Spectroscopy provides an unparalleled window into the molecular structure, offering confirmation of identity and insights into the electronic and vibrational states of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For 1-(2-Bromophenyl)cyclopropanecarbonitrile, the IR spectrum is expected to show several characteristic absorption bands that confirm its key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2200-2300 cm⁻¹.[5] The nitrile stretch is one of the most diagnostic peaks for this compound.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.
-
Cyclopropyl C-H Stretch: The C-H stretching vibrations of a cyclopropane ring typically appear at higher wavenumbers than those of other alkanes, often in the 3040-3080 cm⁻¹ region.[6]
-
Aromatic C=C Bending: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon bond vibrations within the phenyl ring.
-
C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
-
¹H NMR:
-
Aromatic Region (δ ≈ 7.0-7.8 ppm): The four protons on the disubstituted benzene ring will appear as a complex multiplet pattern in this region. The exact chemical shifts and coupling constants are dictated by the electronic effects of the bromo and cyclopropyl substituents.
-
Cyclopropyl Region (δ ≈ 1.5-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will appear as two distinct multiplets. Their proximity to the deshielding nitrile and phenyl groups shifts them downfield relative to unsubstituted cyclopropane (δ ≈ 0.22 ppm).[7]
-
-
¹³C NMR:
-
Nitrile Carbon (C≡N): A peak is expected in the range of δ ≈ 115-125 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated in the δ ≈ 120-140 ppm region, including the carbon atom bearing the bromine (ipso-carbon), which will be shifted relative to the others.
-
Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring attached to both the phenyl group and the nitrile will appear as a singlet, likely in the δ ≈ 20-30 ppm range.
-
Methylene Cyclopropyl Carbons (-CH₂-): The two equivalent CH₂ carbons of the cyclopropane ring will produce a signal in the δ ≈ 15-25 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The spectrum should display a prominent molecular ion peak.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a bromine-containing compound. There will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways may include the loss of the bromine atom (M-Br)⁺, the nitrile group (M-CN)⁺, or cleavage of the cyclopropane ring.
Experimental Workflows for Physical Property Determination
The reliability of physical property data hinges on the rigor of the experimental methodology. The following section details validated protocols for determining the key physical characteristics of a solid compound like 1-(2-Bromophenyl)cyclopropanecarbonitrile.
Workflow Overview
The logical flow for comprehensive physical characterization is outlined below. This process ensures that data is collected systematically and validated at each stage.
Caption: Workflow for Physical Property Characterization.
Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is designed to yield a sharp, accurate melting point for a pure, crystalline solid.
-
Instrument Calibration: Verify the accuracy of the melting point apparatus thermometer using certified standards with known melting points (e.g., benzophenone, caffeine). This step is critical for trustworthiness.
-
Sample Preparation: Ensure the 1-(2-Bromophenyl)cyclopropanecarbonitrile sample is completely dry and finely powdered. A solvent-free, powdered sample ensures uniform heat transfer.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Insufficient packing can lead to poor thermal conductivity and an inaccurate reading.
-
Heating: Place the capillary in the apparatus. Heat rapidly to about 15-20°C below the expected melting point (using the value for the para isomer as an initial guide).
-
Measurement: Decrease the heating rate to 1-2°C per minute. A slow heating rate is essential for allowing the sample and thermometer to be in thermal equilibrium.
-
Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the solid (clear point). For a pure compound, this range should be narrow (< 2°C).
Protocol: Acquiring an Infrared (IR) Spectrum (ATR Method)
Causality: The Attenuated Total Reflectance (ATR) method is a rapid and reliable technique for obtaining an IR spectrum of a solid sample with minimal preparation. It relies on the principle of total internal reflection and evanescent waves.
-
Background Scan: With the ATR crystal clean and uncovered, run a background spectrum. This captures the IR spectrum of the ambient atmosphere (CO₂, H₂O) and the crystal itself, allowing it to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered 1-(2-Bromophenyl)cyclopropanecarbonitrile onto the ATR crystal.
-
Apply Pressure: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Good contact is crucial for obtaining a high-quality spectrum with strong signal intensity.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic peaks.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to ground all technical discussion in a culture of safety. While a specific Safety Data Sheet (SDS) for 1-(2-Bromophenyl)cyclopropanecarbonitrile is not widely available, data from closely related bromophenyl nitrile compounds provide authoritative guidance.[8][9][10]
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][10]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[10]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[11]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]
-
-
Handling: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] A recommended storage temperature is between 2-8°C.[1]
Conclusion
1-(2-Bromophenyl)cyclopropanecarbonitrile is a solid crystalline material with a molecular weight of 222.08 g/mol . While experimental data for some of its physical properties, such as melting and boiling points, are not extensively published, its identity and structure can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. The protocols and data presented in this guide provide a robust framework for researchers to handle, analyze, and utilize this important synthetic intermediate with confidence and safety, ensuring the integrity and reproducibility of their scientific endeavors.
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